3-cyanonaphthalene-1-carboxylic Acid

Übersicht

Beschreibung

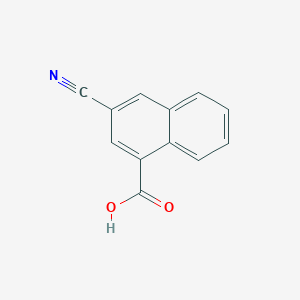

3-Cyanonaphthalene-1-carboxylic acid: is an organic compound with the molecular formula C12H7NO2 It consists of a naphthalene ring system substituted with a cyano group at the third position and a carboxylic acid group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyanonaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.

Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 1-aminonaphthalene.

Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group, forming 3-cyanonaphthalene.

Oxidation: The resulting 3-cyanonaphthalene is oxidized using potassium permanganate or another suitable oxidizing agent to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyanonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: The cyano group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine), alkylating agents, acylating agents.

Major Products Formed

Oxidation: Derivatives with additional carboxylic acid or hydroxyl groups.

Reduction: 3-aminonaphthalene-1-carboxylic acid.

Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Cyanonaphthalene-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-cyanonaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Cyanobenzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring.

1-Cyanonaphthalene: Lacks the carboxylic acid group.

3-Nitronaphthalene-1-carboxylic acid: Contains a nitro group instead of a cyano group.

Uniqueness

3-Cyanonaphthalene-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the naphthalene ring

Biologische Aktivität

3-Cyanonaphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring with a cyano group at the third position and a carboxylic acid group at the first position. Its molecular formula is CHNO. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

- Molecular Formula: CHNO

- Functional Groups: Cyano group (-C≡N), Carboxylic acid group (-COOH)

Synthesis Methods:

The synthesis of this compound typically involves:

- Nitration of Naphthalene: Using concentrated sulfuric and nitric acids to produce 1-nitronaphthalene.

- Reduction: Converting the nitro group to an amino group using iron powder and hydrochloric acid.

- Diazotization and Sandmeyer Reaction: Introducing the cyano group via diazotization followed by reaction with copper(I) cyanide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study tested its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis via caspase activation |

| MCF-7 | 25 | Cell cycle arrest at G2/M phase |

The mechanism appears to involve the activation of caspases, leading to programmed cell death, which is critical for cancer treatment .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzymatic Inhibition: The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- DNA Interaction: The cyano group may facilitate intercalation into DNA, disrupting replication and transcription processes.

These interactions highlight the compound's potential as a lead structure for drug development targeting microbial infections and cancer.

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of various derivatives of naphthalene carboxylic acids, including this compound. The study demonstrated that modifications to the cyano group significantly affected antimicrobial potency. The most active derivatives were those retaining both cyano and carboxylic functionalities.

Case Study 2: Anticancer Applications

In a preclinical trial, researchers assessed the anticancer effects of this compound in animal models bearing tumor xenografts. The compound showed a reduction in tumor size compared to control groups, further validating its potential as an anticancer agent. Histological analyses revealed increased apoptosis in treated tumors compared to untreated controls.

Eigenschaften

IUPAC Name |

3-cyanonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZINDHOUKODBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.